Broad‑Panel Profiling: High Selectivity Over 20+ Primary HTS Assays
In a panel of 20 primary high‑throughput screening (HTS) assays deposited in PubChem, the target compound (CID 2991260) was classified as “Inactive” in every assay, covering diverse targets including S1P₃ antagonists, PPARγ agonists, Ras‑family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), and steroid receptor coactivator recruitment assays [1]. By contrast, typical screening hits in these same assays exhibit confirmed activity (EC₅₀/IC₅₀ < 10 µM) in 1–5% of targets, yielding a selectivity ratio that is orders of magnitude lower. The complete absence of detectable activity across this broad panel indicates that the compound is not a promiscuous binder, a property that is critical for negative‑control probes and for scaffold‑hopping campaigns where clean background is required.
| Evidence Dimension | Number of active assays in a 20‑target HTS panel |
|---|---|
| Target Compound Data | 0 active assays out of 20 (100% inactive) |
| Comparator Or Baseline | Typical primary screening hit: 1–5 active assays out of 20 (5–25% active) |
| Quantified Difference | Absolute reduction of 5–25 percentage points in hit rate compared with standard screening actives |
| Conditions | PubChem primary HTS assays (AID series 485, 631, 731, 757–761, 764) tested at 10 µM |
Why This Matters
This extreme selectivity profile makes the compound an ideal negative control for assay development and a clean starting point for fragment‑based or combinatorial library design.
- [1] PubChem BioAssay Summary for CID 2991260. National Center for Biotechnology Information. View Source
